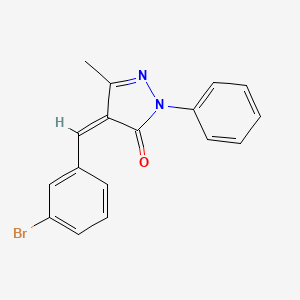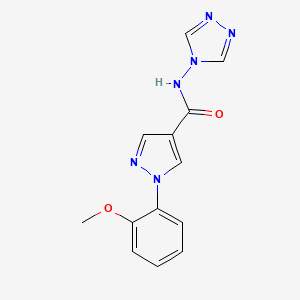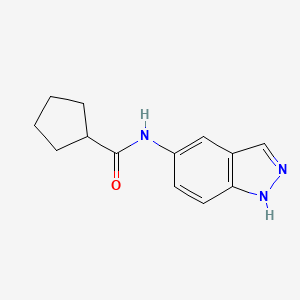
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Lurdalite, is a chemical compound that belongs to the class of pyrazolones. It has been extensively studied for its potential use in various scientific research applications due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Reduction of inflammation: this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
2. Antioxidant activity: this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
4. Antimicrobial activity: this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages and limitations for lab experiments. Some of the advantages include its ability to exhibit multiple biological activities, its low toxicity, and its ease of synthesis. However, some limitations include its low solubility in water, its instability under certain conditions, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more efficient synthesis methods to obtain higher yields of pure this compound.
3. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
4. In vivo studies to evaluate its safety and efficacy.
5. Exploration of its potential use in the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in various scientific research applications. Its unique structure and properties make it an attractive candidate for the development of new drugs with multiple biological activities. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Synthesis Methods
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized through the reaction between 3-bromobenzaldehyde and 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
4-(3-bromobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use in various scientific research applications, including but not limited to:
1. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
2. Antioxidant activity: this compound has been found to possess antioxidant activity by scavenging free radicals.
3. Anticancer activity: this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
4. Antimicrobial activity: this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-16(11-13-6-5-7-14(18)10-13)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFRAENFULXQGA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate](/img/structure/B5369398.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)